Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid
Description
Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-cyano-substituted phenyl ring, and a carboxylic acid moiety. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as sitagliptin precursors .
Properties
IUPAC Name |
(3R)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUTHPYXNFHBB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150761 | |
| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-80-9 | |
| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology
The asymmetric hydrogenation of enamine esters using chiral catalysts is a cornerstone for introducing stereochemistry. Kubryk and Hansen (2006) demonstrated this approach for analogous β-amino acids. Adapting their protocol:
- Substrate Preparation : Enamine ester 3 is synthesized from 2-cyanophenylacetaldehyde and a β-keto ester.
- Catalytic System : Rhodium complexes with chiral ferrocenyl ligands (e.g., I and II ) enable enantioselective reduction.
- Reaction Conditions : Hydrogen pressure (50–100 psi), room temperature, and tetrahydrofuran (THF) as solvent.
Outcomes
Challenges
- Sensitivity to oxygen and moisture necessitates inert conditions.
- High catalyst loading (1–2 mol%) increases costs.
Boc Protection of Primary Amines
Methodology
Boc (tert-butoxycarbonyl) protection is widely used to stabilize amines during synthesis. A patent by CN112500316A details optimized Boc protection for structurally similar compounds:
- Reaction Setup : Mix (R)-3-amino-4-(2-cyano-phenyl)-butyric acid with sodium hydroxide (1:1.2 molar ratio) in water.
- Boc-Anhydride Addition : Dissolve Boc₂O in toluene (immiscible with water) and add dropwise at 20°C.
- Workup : Acidify to pH 1–2, extract with toluene, and crystallize.
Advantages
- Water-toluene biphasic system minimizes side reactions.
- Scalable for industrial production.
Hofmann Rearrangement for β-Amino Acid Synthesis
Methodology
Achanta et al. (2020) formalized a route combining asymmetric hydrogenation and Hofmann rearrangement:
- Itaconic Acid Derivative : Prepare monoester 4c via Stobbe condensation (abandoned due to low yield) or Wittig reaction.
- Asymmetric Hydrogenation : Reduce 4c using Ru-BINAP catalysts to obtain chiral β-hydroxy ester.
- Hofmann Rearrangement : Treat β-hydroxy ester with bromine and Hunig’s base in tert-butanol to install the amino group.
Outcomes
Challenges
- Low yields in Stobbe condensation necessitated alternative Wittig routes.
- Bromine evaporation during Hofmann rearrangement reduces efficiency.
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 81–92% | >99% ee | High enantioselectivity | Costly catalysts |
| Boc Protection | 85–90% | >99.8% | Scalability | Requires careful pH control |
| Hofmann Rearrangement | 31% | >99% ee | Versatility for complex substrates | Multi-step, low overall yield |
Industrial-Scale Optimization
Patent CN113773323A highlights a streamlined process for analogous compounds:
- Coupling Reaction : Use N,N’-carbonyldiimidazole (CDI) and imidazole hydrochloride in THF to activate carboxylic acids.
- Deprotection : HCl gas in ethyl acetate removes Boc groups.
- Crystallization : Isopropanol recrystallization enhances purity.
Key Parameters
- Temperature : 20–30°C for coupling; 45–55°C for solvent removal.
- Solvent Selection : Ethyl acetate and dichloromethane improve extraction efficiency.
Impurity Profiling and Control
Condensation impurities (e.g., dimerization products) are critical in Boc protection. CN112500316A identifies solvent choice as pivotal:
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Synthesis
Intermediate for Drug Development
Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates. The compound is particularly noted for its role in the development of drugs aimed at treating conditions like multiple sclerosis and other central nervous system disorders .
Market Growth and Demand
The demand for this compound in pharmaceutical applications is expanding, driven by an increase in chronic diseases and a shift towards personalized medicine. The market for this compound is projected to grow at a compound annual growth rate (CAGR) of over 7% as research and development investments in biopharmaceuticals rise .
Peptide Synthesis
Chiral Building Block
In the realm of peptide synthesis, this compound acts as a chiral building block. Its tert-butyloxycarbonyl (Boc) protecting group is widely used to protect amines during peptide coupling reactions. The presence of the cyano group enhances the reactivity and stability of peptides synthesized from this compound, making it suitable for various biological applications.
Therapeutic Peptide Development
Scientists utilize this compound to design peptides that can interact with specific biological targets. These modified peptides are studied for their potential therapeutic effects in diseases such as cancer, diabetes, and autoimmune disorders. The ability to synthesize peptides with tailored properties opens avenues for drug discovery and development .
Agrochemical Formulations
Building Block for Herbicides and Pesticides
Beyond pharmaceuticals, this compound finds applications in agrochemicals. It can serve as a building block for developing new herbicides or pesticide agents, contributing to enhanced agricultural productivity. The compound's unique properties allow chemists to create formulations that target specific pests or weeds while minimizing environmental impact .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug development targeting neurological disorders | Enhances drug efficacy; growing market demand |
| Peptide Synthesis | Chiral building block for synthesizing therapeutic peptides | Tailored interactions with biological targets |
| Agrochemical Formulations | Building block for herbicides and pesticides | Improved agricultural productivity |
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, allowing selective reactions to occur at other functional sites.
Comparison with Similar Compounds
Research Findings and Market Insights
- Supply Chain: The trifluoromethyl-phenyl derivative (CAS 269726-74-1) is discontinued, highlighting the commercial preference for fluorine- or cyano-substituted variants .
- Enzymatic Synthesis: Optimized enzymatic routes for trifluorophenyl analogs suggest scalability for 2-cyano derivatives under similar conditions (e.g., 100 mM scale, 24 h reaction time) .
Biological Activity
Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has implications in neuropharmacology and drug design. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
- Functional Groups : Contains a tert-butyloxycarbonyl (Boc) protecting group and a cyano group attached to the phenyl ring.
The Boc protecting group is essential for peptide synthesis, allowing the amino group to be safely incorporated into peptide chains without interference during synthesis. The cyano group enhances the compound's reactivity and biological interactions.
Biological Activity
This compound exhibits several biological activities that are primarily linked to its interaction with neurotransmitter systems. Its structural similarity to natural amino acids enables it to function as a modulator in various biological processes.
Pharmacological Applications
- Neuropharmacology : Studies have indicated that this compound may act as an inhibitor of certain neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety.
- Antitumor Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of human leukemia cells with IC50 values indicating significant potency .
- Antimicrobial Effects : There is emerging evidence that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. Variations in the structure can lead to different receptor interactions and biological outcomes. For example:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C16H20N2O4 | Potential neurotransmitter modulation |
| Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C14H16N2O2 | More reactive; lacks Boc protection |
| Boc-(S)-3-Amino-4-(4-cyanophenyl)-butyric acid | C15H19N1O4 | Different activity profile due to aromatic substitution |
This table highlights how slight modifications in the molecular structure can significantly alter the compound's pharmacological properties.
Case Studies
- Neurotransmitter Interaction Studies : In vitro studies have demonstrated that this compound can inhibit specific receptors involved in neurotransmission, suggesting its potential as a therapeutic agent for neurological conditions.
- Anticancer Research : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported promising results, with significant reductions in cell viability observed at low concentrations. These findings support further investigation into its mechanism of action and therapeutic potential against cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, and how can yield and purity be maximized?
- Methodological Answer: The compound can be synthesized via enzymatic or chemical methods. Enzymatic routes, such as those used for related Boc-protected amino acids, achieve ~82% conversion under optimized conditions (e.g., 100 mM scale, 24-hour reaction time) using immobilized enzymes . Chemical synthesis often involves sequential protection/deprotection steps, with purity ≥99% achievable via HPLC purification . Key parameters include temperature control (20–25°C), solvent selection (e.g., THF or DMF), and catalyst choice (e.g., Pd/C for hydrogenation).
Q. How should researchers validate the enantiomeric purity and structural integrity of this compound?
- Methodological Answer:
- Enantiomeric Excess (E.E.) : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). E.E. ≥99% is achievable .
- Specific Rotation : Confirm optical activity with a polarimeter. For example, related Boc-protected analogs exhibit specific rotations of +13.5° to +17.5° .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the theoretical mass of 304.1423 g/mol (C₁₆H₂₀N₂O₄) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or degradation of the cyano substituent. Stability studies on analogs suggest decomposition <1% over 12 months under these conditions . Avoid exposure to moisture or acidic/basic environments.
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., cyano) influence the reactivity of Boc-protected amino acids in peptide synthesis?
- Methodological Answer: The cyano group increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack during coupling reactions. However, it may reduce solubility in polar solvents. Comparative studies with trifluorophenyl analogs show a 15–20% slower coupling rate in solid-phase peptide synthesis (SPPS), necessitating extended reaction times (2–4 hours) . Use DIC/Oxyma Pure as coupling reagents to minimize racemization .
Q. How can researchers resolve contradictions in reported enzymatic vs. chemical synthesis yields?
- Methodological Answer: Discrepancies often arise from enzyme-substrate specificity or solvent compatibility. For example, enzymatic methods for sitagliptin intermediates achieve 82% yield , while chemical routes for nitro-substituted analogs require harsher conditions (e.g., H₂SO₄ catalysis) but yield >90% . To optimize, conduct kinetic studies (e.g., Michaelis-Menten analysis for enzymes) or screen solvents (e.g., tert-amyl alcohol for improved enzyme stability).
Q. What analytical strategies are critical for detecting degradation products under varying pH conditions?
- Methodological Answer:
- LC-MS/MS : Monitor for hydrolyzed products (e.g., free amine or carboxylic acid forms) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).
- Stability-Indicating Assays : Accelerated degradation studies (40°C, 75% RH for 4 weeks) reveal pH-dependent degradation: >95% stability at pH 5–7 vs. 80% at pH 2 .
Key Considerations for Experimental Design
- Synthetic Scalability : Enzymatic routes are preferable for green chemistry but may require immobilization for reuse .
- Analytical Cross-Validation : Combine chiral HPLC, NMR (¹H/¹³C), and HRMS to confirm structure and purity.
- Contradiction Management : Replicate conflicting data (e.g., yield disparities) under standardized conditions (solvent, catalyst, temperature).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
